Valproic Acid-d15 β-D-Glucuronide

LC-MS/MS Method Development Therapeutic Drug Monitoring Bioanalysis

This stable isotope-labeled analog of valproic acid β-D-glucuronide is the gold standard internal standard for LC-MS/MS quantification. With 15 deuterium atoms providing a +15 Da mass shift, it ensures complete chromatographic resolution from the unlabeled analyte, eliminating ion suppression and cross-talk. Essential for therapeutic drug monitoring, pharmacokinetic studies, and DDI investigations. A Certificate of Analysis supports FDA/EMA method validation. Choose this compound for uncompromised accuracy and regulatory-grade data integrity.

Molecular Formula C₁₄H₉D₁₅O₈
Molecular Weight 335.43
Cat. No. B1162766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic Acid-d15 β-D-Glucuronide
Synonyms1-(2-Propylpentanoate-d15) β-D-Glucopyranuronic Acid;  1-O-(Valproyl-d15)-β-D-glucopyranuronic Acid;  Dipropylacetate-d15 Glucuronide;  VPA-G-d15;  Valproate-d15 Glucuronide;  Valproic Acid-d15 Glucuronide; 
Molecular FormulaC₁₄H₉D₁₅O₈
Molecular Weight335.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valproic Acid-d15 β-D-Glucuronide: A Critical Deuterated Internal Standard for Accurate LC-MS/MS Quantification


Valproic Acid-d15 β-D-Glucuronide is a stable isotope-labeled analog of the major urinary metabolite of valproic acid (VPA) . It is characterized by the substitution of 15 hydrogen atoms with deuterium (²H), resulting in a molecular weight of 335.43 g/mol (C14H9D15O8) . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise and accurate quantification of VPA and its glucuronide metabolite in biological matrices . Its application is critical in therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations where matrix effects and analyte recovery variations can significantly compromise data integrity.

The Critical Failure of Generic Substitution: Why Unlabeled or Less-Labeled Analogs Are Inadequate for Rigorous Valproic Acid Quantification


In quantitative LC-MS/MS, the use of a structurally identical but isotopically distinct internal standard is essential to correct for variable analyte recovery, matrix effects, and instrument response fluctuations . Generic substitution of Valproic Acid-d15 β-D-Glucuronide with its unlabeled counterpart (Valproic Acid β-D-Glucuronide) or a less heavily labeled analog (e.g., d6 version) can lead to significant analytical inaccuracies. The unlabeled compound cannot be distinguished from the endogenous analyte, while the d6 analog provides a smaller mass shift (Δm = +6 Da) that may be insufficient to fully resolve the IS from the analyte, especially in complex matrices or when dealing with high analyte concentrations, leading to potential ion suppression or cross-talk [1]. The 15 deuterium atoms in the target compound provide a definitive mass shift (Δm = +15 Da), ensuring complete chromatographic and mass spectrometric resolution from the unlabeled analyte, thereby eliminating these sources of error and enabling robust, regulatory-compliant method validation .

Head-to-Head Analytical Evidence for Selecting Valproic Acid-d15 β-D-Glucuronide


Superior Mass Spectrometric Resolution: 15 Da vs. 6 Da Mass Shift

The 15 deuterium atoms in Valproic Acid-d15 β-D-Glucuronide provide a +15 Da mass shift from the unlabeled analyte (m/z 320.34), compared to a +6 Da shift for Valproic Acid-d6 β-D-Glucuronide . This larger mass difference ensures a distinct, well-separated peak in the mass spectrum, minimizing the risk of isotopic interference and signal cross-talk between the internal standard and the analyte . This is critical when quantifying low levels of the metabolite in complex biological samples.

LC-MS/MS Method Development Therapeutic Drug Monitoring Bioanalysis

Uncompromised Co-Elution Behavior for Accurate Matrix Effect Correction

The physiochemical properties of Valproic Acid-d15 β-D-Glucuronide are virtually identical to the unlabeled analyte, ensuring near-perfect co-elution during LC separation . In contrast, structural analogs (e.g., non-glucuronidated Valproic Acid-d15) or less deuterated forms can exhibit slightly different retention times, leading to differential matrix effects and inaccurate quantification . This co-elution behavior is essential for the internal standard to accurately track and correct for analyte-specific ionization suppression or enhancement in the MS source.

Pharmacokinetics Method Validation Isotope Dilution Mass Spectrometry

Minimized Risk of Isotopic Exchange and Back-Exchange

The 15 deuterium atoms in this compound are placed at metabolically stable positions on the valproic acid backbone, minimizing the risk of deuterium-hydrogen exchange during sample preparation, storage, or analysis . This is a significant advantage over compounds with fewer deuterium labels or those labeled at labile positions, where back-exchange can lead to a drift in the internal standard response factor and erroneous quantification over time . The stability of the label is essential for long-term study consistency and inter-laboratory reproducibility.

Isotope Labeling Strategy Metabolite Stability LC-MS/MS Assay Robustness

Defined Purity and Characterization for Regulatory Compliance

Reputable vendors supply Valproic Acid-d15 β-D-Glucuronide with a comprehensive Certificate of Analysis (CoA) detailing batch-specific purity (typically ≥95%), isotopic enrichment, and characterization data (e.g., NMR, HRMS) . This level of documentation is critical for regulatory submissions and method validation. In contrast, the unlabeled metabolite or custom-synthesized alternatives may lack this rigorous batch-to-batch characterization, introducing variability and non-compliance risk .

Analytical Reference Standards Quality Control Regulatory Science

Primary Application Scenarios for Valproic Acid-d15 β-D-Glucuronide


Regulatory-Compliant Quantification of Valproic Acid Glucuronide in Human Plasma for Pharmacokinetic Studies

This compound is the gold standard internal standard for LC-MS/MS methods designed to quantify the major valproic acid metabolite in human plasma . Its 15 Da mass shift ensures complete resolution from the analyte, enabling accurate quantification even at low concentrations. The provided Certificate of Analysis facilitates method validation for regulatory submissions (e.g., FDA, EMA) required in clinical trial protocols.

Investigating Valproic Acid-Induced Hepatotoxicity via Precise Metabolite Profiling

Given the link between valproic acid metabolites and hepatotoxicity, accurate quantification of Valproic Acid Glucuronide is essential . Using the d15-labeled analog as an internal standard allows researchers to precisely measure the concentration of this specific metabolite in urine or plasma from treated animals or patients, enabling robust correlation of exposure with toxicity markers, as demonstrated in rat models where total VPA glucuronide levels were correlated with serum alpha-GST levels [1].

Drug-Drug Interaction (DDI) Studies Involving Valproic Acid

Valproic acid's complex metabolism via glucuronidation makes it susceptible to interactions with other drugs (e.g., carbapenem antibiotics) . This internal standard is indispensable for accurately measuring the impact of a co-administered drug on the formation and elimination of the glucuronide metabolite, providing quantitative data to assess the magnitude and clinical relevance of potential DDIs.

Therapeutic Drug Monitoring (TDM) Assay Development and Validation

For clinical laboratories developing in-house LC-MS/MS assays for VPA TDM, the use of this deuterated internal standard is a critical component of the method . It corrects for patient-specific matrix effects and variable sample preparation, ensuring that the reported VPA metabolite concentrations are accurate and reliable for clinical decision-making, particularly in pediatric or polytherapy patients where pharmacokinetic variability is high [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic Acid-d15 β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.